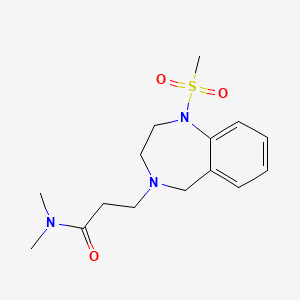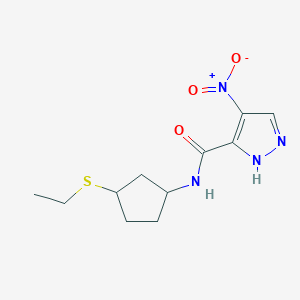![molecular formula C20H25N3O2 B7055263 (2R,3S)-2-[1-(isoquinolin-6-ylmethyl)piperidin-4-yl]oxolane-3-carboxamide](/img/structure/B7055263.png)
(2R,3S)-2-[1-(isoquinolin-6-ylmethyl)piperidin-4-yl]oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-[1-(isoquinolin-6-ylmethyl)piperidin-4-yl]oxolane-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a unique structure that includes an isoquinoline moiety, a piperidine ring, and an oxolane ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-[1-(isoquinolin-6-ylmethyl)piperidin-4-yl]oxolane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Piperidine Ring Formation: The piperidine ring can be constructed via the reductive amination of a suitable aldehyde with a primary amine, followed by cyclization.
Oxolane Ring Formation: The oxolane ring can be introduced through the cyclization of a diol precursor under acidic conditions.
Coupling Reactions: The final coupling of the isoquinoline, piperidine, and oxolane moieties can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-[1-(isoquinolin-6-ylmethyl)piperidin-4-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-[1-(isoquinolin-6-ylmethyl)piperidin-4-yl]oxolane-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its structural features make it suitable for investigating the binding affinities and specificities of various enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R,3S)-2-[1-(isoquinolin-6-ylmethyl)piperidin-4-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets with high affinity and specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-[1-(isoquinolin-6-ylmethyl)piperidin-4-yl]oxolane-3-carboxamide can be compared with other compounds that feature similar structural elements, such as:
- Isoquinoline derivatives
- Piperidine derivatives
- Oxolane derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features. The presence of the isoquinoline, piperidine, and oxolane rings in a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various applications. This compound’s ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(2R,3S)-2-[1-(isoquinolin-6-ylmethyl)piperidin-4-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c21-20(24)18-6-10-25-19(18)15-4-8-23(9-5-15)13-14-1-2-17-12-22-7-3-16(17)11-14/h1-3,7,11-12,15,18-19H,4-6,8-10,13H2,(H2,21,24)/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSYULHLXJNUNB-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2C(CCO2)C(=O)N)CC3=CC4=C(C=C3)C=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)N)C2CCN(CC2)CC3=CC4=C(C=C3)C=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1-Methylimidazol-2-yl)-(oxan-4-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7055180.png)
![4-[3-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]propanoylamino]benzamide](/img/structure/B7055201.png)
![1-[4-(3-Methylsulfonylpropyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7055209.png)

![1-[1-[3-(1-Methylimidazol-2-yl)pyrrolidine-1-carbonyl]cyclopropyl]ethanone](/img/structure/B7055217.png)
![(1-Methylpyrrol-3-yl)-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7055229.png)
![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one](/img/structure/B7055234.png)
![Methyl 4-[(2-propan-2-ylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate](/img/structure/B7055237.png)
![N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7055257.png)
![N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7055262.png)

![5-[(2S,4R)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7055272.png)


